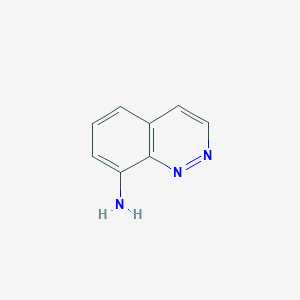

Cinnolin-8-amine

Descripción general

Descripción

Synthesis Analysis

Several synthetic methods have been explored for the preparation of cinnolin-8-amine. One notable approach involves intramolecular main group metal Lewis acid-catalyzed formal hydroamination and hydroarylation using mono-propargylated aromatic ortho-diamines. These reactions can be conducted under aerobic conditions with either stannic chloride or indium(III) chloride, resulting in 6-exo-dig or 6-endo-dig cyclizations, respectively. Mechanistic considerations regarding substituent-dependent regioselectivity are also relevant .

Aplicaciones Científicas De Investigación

Synthesis Methods and Mechanisms

- Cinnolin-8-amine derivatives are synthesized using various methods. For instance, Pang et al. (2017) described a green method to synthesize cinnolines via a 6π electrocyclic reaction using tert-Butyl nitrite (TBN) as a nitrogen atom source and an oxidant, highlighting TBN's dual role in this process (Pang et al., 2017). Another study by Holzer et al. (2008) investigated the tautomerism of cinnolin-4-ol, cinnoline-4-thiol, and cinnolin-4-amine, providing detailed insights into their molecular structures (Holzer et al., 2008).

Pharmacological Properties and Applications

- Cinnoline and its derivatives exhibit a wide range of pharmacological activities. Szumilak and Stańczak (2019) compiled studies on the biological properties of cinnoline derivatives, noting their significance in pharmaceutical research, including activities such as antibacterial, antifungal, antimalarial, anti-inflammatory, and antitumor (Szumilak & Stańczak, 2019). Lewgowd and Stańczak (2007) similarly reviewed the synthesis and biological properties of cinnoline derivatives, emphasizing their broad pharmacological activities (Lewgowd & Stańczak, 2007).

Fluorogenic and Fluorochromic Properties

- Danilkina et al. (2021) developed a fluorogenic and fluorochromic probe based on cinnoline-4-amine, which showed strong fluorescence affected by the solvent nature, particularly in water. This indicates its potential use in analytical and biological applications in aqueous mediums, including applications in cancer cell line detection (Danilkina et al., 2021).

Electrochromic Materials

- Akgul et al. (2020) explored the electrochromic application of conjugated polymers based on cinnoline derivatives. They synthesized poly-3,8-diaminobenzo[c]cinnoline and other related compounds, demonstrating their potential in electrochromic devices due to their adjustable color changes under an electric field (Akgul et al., 2020).

Role in Chemical Reactions and Syntheses

- Cinnoline derivatives play a crucial role in various chemical syntheses and reactions. For example, Klatt et al. (2014) discussed the regioselective functionalization of cinnolines in positions 3 and 8 using metalations, which allows the preparation of disubstituted cinnolines and various functionalizations (Klatt et al., 2014).

Chemical Activation and Protective Groups

- Asad et al. (2017) linked tertiary amines to photoremovable protecting groups to create photoactivatable forms of cinnoline derivatives. This method facilitates the release of bioactive molecules and is applicable in studying cell physiology (Asad et al., 2017).

Propiedades

IUPAC Name |

cinnolin-8-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3/c9-7-3-1-2-6-4-5-10-11-8(6)7/h1-5H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSGJRKSGEFJCKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)N)N=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00506299 | |

| Record name | Cinnolin-8-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00506299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cinnolin-8-amine | |

CAS RN |

21905-84-0 | |

| Record name | Cinnolin-8-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00506299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

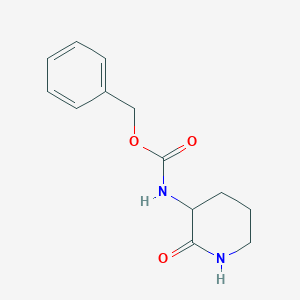

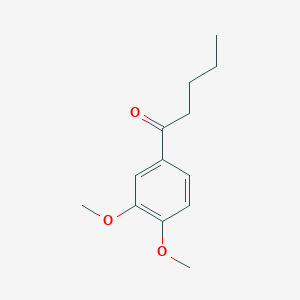

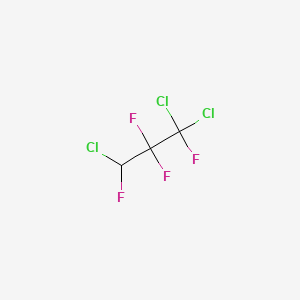

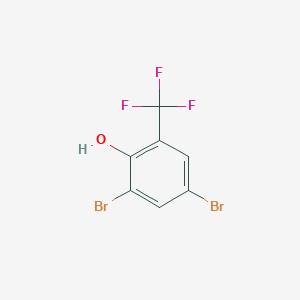

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

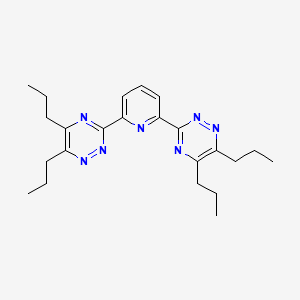

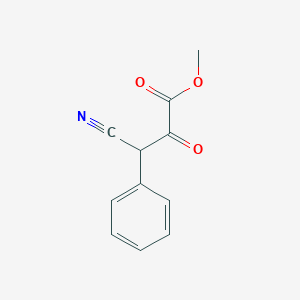

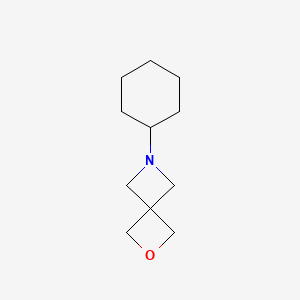

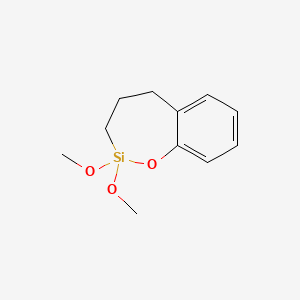

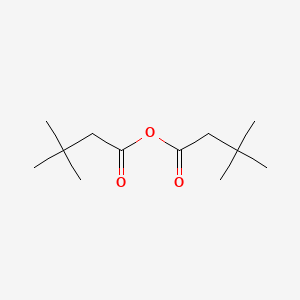

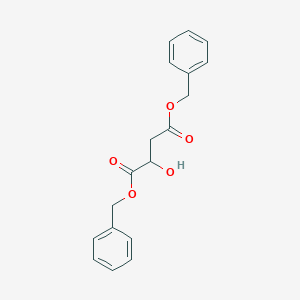

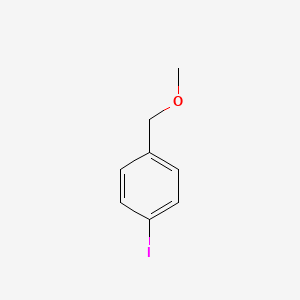

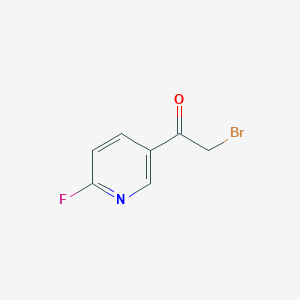

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Thiazolo[5,4-d]pyrimidin-7-ol](/img/structure/B1626796.png)